molecular formula C16H17NO5S2 B2760997 Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate CAS No. 896335-10-7

Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate

Cat. No.: B2760997
CAS No.: 896335-10-7
M. Wt: 367.43
InChI Key: SMCLTRGTIVZCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate is a useful research compound. Its molecular formula is C16H17NO5S2 and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

Ethyl 2-oxo-2-((2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)amino)acetate has been utilized in catalysis for the synthesis of complex organic compounds. For instance, L-proline-catalyzed three-component reactions involving this compound lead to the regio- and diastereoselective synthesis of highly substituted thienothiopyrans, showcasing its versatility in creating compounds with multiple stereocenters in a single operation through a domino sequence of reactions (Indumathi, Perumal, & Menéndez, 2010).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of this compound has shown promising results. New approaches for the synthesis of thiazoles and their fused derivatives demonstrate antimicrobial activities against various bacterial and fungal isolates, indicating potential for development into antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Drug Metabolism Studies

This compound has also found applications in drug metabolism studies. The preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial-based surrogate biocatalytic systems illustrates its utility in generating sufficient quantities of metabolites for structural characterization, thereby aiding in the identification of drug metabolites during clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Synthesis of Functionalized Compounds

Moreover, this compound is key in the synthesis of functionalized compounds with potential industrial applications. The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, for example, have implications for the development of photoelectronic devices due to the compounds' structural and optical properties (Shafi, Rajesh, & Senthilkumar, 2021).

Properties

IUPAC Name

ethyl 2-[[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-2-22-16(19)15(18)17-11-14(13-9-6-10-23-13)24(20,21)12-7-4-3-5-8-12/h3-10,14H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCLTRGTIVZCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.